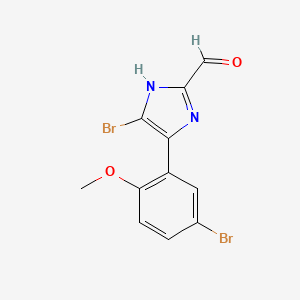
2-(Tert-butoxy)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The tert-butoxy group attached to the second carbon of the thiophene ring significantly influences its chemical properties and reactivity. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Another method involves the use of tert-butyl chloride and thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)thiophene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)thiophene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the electron-donating tert-butoxy group, which enhances its nucleophilicity and facilitates electrophilic substitution reactions. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, making it a valuable ligand in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound without the tert-butoxy group.
2-Methylthiophene: A similar compound with a methyl group instead of tert-butoxy.
2-Ethylthiophene: Another analog with an ethyl group.
Uniqueness
2-(Tert-butoxy)thiophene stands out due to the presence of the bulky tert-butoxy group, which significantly alters its chemical reactivity and properties compared to other thiophene derivatives. This unique structure makes it a valuable compound for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
23290-55-3 |
|---|---|
Fórmula molecular |
C8H12OS |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C8H12OS/c1-8(2,3)9-7-5-4-6-10-7/h4-6H,1-3H3 |
Clave InChI |
ODCBXCLIDZAKHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)
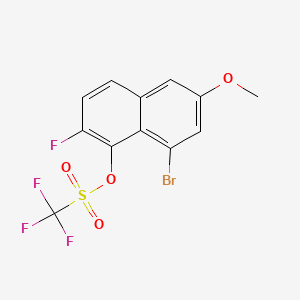

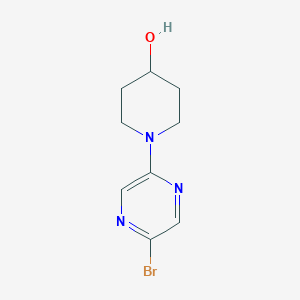
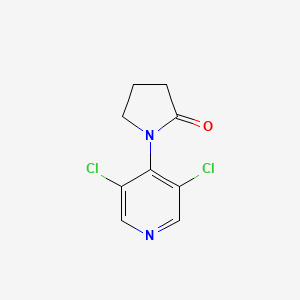
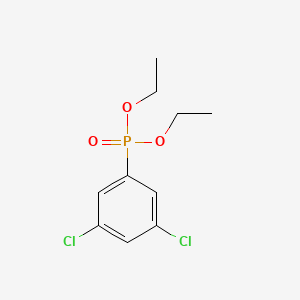

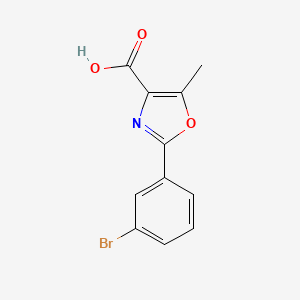
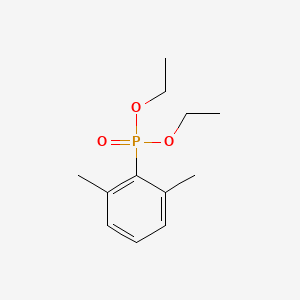
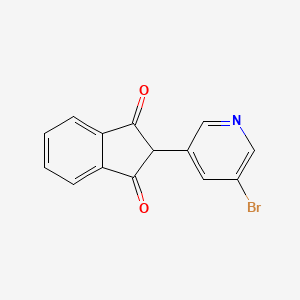

![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)
